molecular formula C16H14N2O B5600029 N-[4-(cyanomethyl)phenyl]-4-methylbenzamide CAS No. 524051-78-3

N-[4-(cyanomethyl)phenyl]-4-methylbenzamide

Cat. No.: B5600029
CAS No.: 524051-78-3
M. Wt: 250.29 g/mol
InChI Key: JMZILIYCPUDPJA-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]-4-methylbenzamide (CAS 524051-78-3) is a chemical compound supplied as a dry powder for research and development purposes . It has a molecular weight of 250.29 g/mol and an empirical formula of C16H14N2O . Its structure features a benzamide core substituted with a 4-methyl group and an aniline ring bearing a cyanomethyl functional group . Computed physicochemical properties include an XLogP3 of 2.6 , a topological polar surface area of 52.9 Ų , and three rotatable bonds . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling should occur in a well-ventilated place, and personnel should wear suitable protective clothing, avoid contact with skin and eyes, and avoid dust formation . For its disposal, the material should be removed to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-2-6-14(7-3-12)16(19)18-15-8-4-13(5-9-15)10-11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZILIYCPUDPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350146
Record name N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524051-78-3
Record name N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization in Compound Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within a molecule. For N-[4-(cyanomethyl)phenyl]-4-methylbenzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, analysis of closely related compounds allows for the prediction of its ¹H and ¹³C NMR spectra. The expected chemical shifts provide insight into the electronic environment of each proton and carbon atom.

For instance, in a related compound, N-methylbenzamide, the methyl protons show a distinct signal, and the aromatic protons appear in a specific region of the spectrum. rsc.org Similarly, for 4-methylbenzamide (B193301), the methyl protons and aromatic protons have characteristic chemical shifts. rsc.org Based on these and other similar structures, a predicted assignment for this compound can be tabulated.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (on benzamide)~2.4Singlet
CH₂ (cyanomethyl)~3.8Singlet
Aromatic (phenyl)7.2-7.8Multiplet
Aromatic (benzamide)7.2-7.8Multiplet
NH (amide)~8.0Singlet

Predicted ¹³C NMR Data

Carbon AtomsPredicted Chemical Shift (ppm)
CH₃ (on benzamide)~21
CH₂ (cyanomethyl)~25
C (cyanide)~118
Aromatic CH120-130
Aromatic C (quaternary)130-145
C=O (amide)~167

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the amide, the C≡N (nitrile) group, and the aromatic C-H bonds.

Analysis of the IR spectrum of a similar compound, 4-methylbenzamide, reveals key vibrational frequencies that are instrumental in functional group identification. nist.govresearchgate.net

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide)3300-3500Indicates the presence of the amide N-H bond.
C-H Stretch (Aromatic)3000-3100Corresponds to the stretching of C-H bonds in the phenyl rings.
C≡N Stretch (Nitrile)2220-2260A sharp, medium-intensity band characteristic of the nitrile group.
C=O Stretch (Amide I)1630-1680A strong absorption due to the carbonyl stretching of the amide.
N-H Bend (Amide II)1510-1570Related to the N-H bending and C-N stretching of the amide linkage.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a high degree of precision, the molecular formula can be unequivocally confirmed. The molecular formula for this compound is C₁₆H₁₄N₂O. parchem.comchemspider.com

High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺251.1184
[M+Na]⁺273.1004
[M+K]⁺289.0743

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, the solid-state structures of analogous benzamide (B126) derivatives provide significant insights into the likely molecular conformation, stereochemistry, and intermolecular interactions. nih.gov

Determination of Molecular Conformation and Stereochemistry

X-ray crystallography on related structures, such as N-(4-methylphenyl)benzamide, reveals that the molecule is not planar. nih.govresearchgate.netresearchgate.net The two aromatic rings are typically twisted with respect to each other, with a significant dihedral angle between their planes. nih.govresearchgate.netnih.gov The amide group itself also exhibits a degree of twist relative to the phenyl rings. This non-planar conformation is a common feature in N-aryl benzamides and is influenced by steric hindrance and electronic effects.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be expected to be linked by intermolecular hydrogen bonds. Specifically, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This N-H···O hydrogen bonding is a dominant interaction in the crystal packing of benzamides and often leads to the formation of chains or more complex networks. nih.govresearchgate.netnih.gov The arrangement of molecules in the crystal lattice is also influenced by weaker van der Waals forces and, in this specific case, potentially by dipole-dipole interactions involving the cyano group.

Computational Chemistry and Theoretical Investigations of N 4 Cyanomethyl Phenyl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Specific studies utilizing Density Functional Theory to determine the optimized three-dimensional structure and geometric parameters (bond lengths, bond angles) of N-[4-(cyanomethyl)phenyl]-4-methylbenzamide are not found in the surveyed literature.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting reactivity indices (e.g., chemical hardness, electronegativity) for this compound, derived from quantum chemical calculations, is not available in published research.

Molecular Dynamics Simulations for Conformational Sampling and Stability

There is no available research detailing the use of molecular dynamics simulations to study the conformational landscape, flexibility, and stability of this compound over time in a simulated biological environment.

In Silico Predictive Modeling for Structure-Activity Relationship (SAR) Derivation

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the molecular interactions that govern the biological activity of a compound. For this compound, in silico predictive modeling is instrumental in elucidating its structure-activity relationship (SAR). This approach uses computational methods to predict the biological activity of the molecule and to understand how its structural features influence its interactions with biological targets.

The core of in silico SAR studies for benzamide (B126) derivatives, including this compound, often revolves around techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking. These methods are employed to identify the key molecular descriptors and binding modes that are critical for the compound's activity, frequently in the context of protein kinase inhibition.

Research into related N-phenylbenzamide and 4-methylbenzamide (B193301) derivatives has shown that these scaffolds can serve as effective linkers for interacting with the active sites of various protein kinases. scirp.orgnih.gov Computational studies on these analogous series provide a framework for understanding the potential SAR of this compound.

Molecular docking simulations are a primary tool for predicting the binding orientation and affinity of a ligand to its protein target. In the case of kinase inhibitors with a 4-methylbenzamide core, docking studies have revealed the importance of specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. researchgate.net For this compound, it is hypothesized that the amide group can act as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of a kinase. The 4-methylphenyl group likely occupies a hydrophobic pocket, while the cyanomethylphenyl moiety could engage in various interactions, including pi-stacking and further hydrophobic contacts, depending on the topology of the specific kinase active site.

QSAR models provide a quantitative correlation between the chemical structure and biological activity of a series of compounds. For benzamide derivatives, important physicochemical descriptors often include hydrophobicity (logP), molar refractivity (MR), and various electronic and topological parameters. nih.gov These models can predict the activity of new derivatives and guide the optimization of lead compounds. The SAR for this compound can be rationalized by considering the electronic influence of the cyanomethyl group and the steric bulk of the 4-methyl group.

The table below summarizes the key molecular moieties of this compound and their likely contributions to its SAR based on in silico modeling of analogous compounds.

Molecular MoietyPotential Role in SARPredicted Interactions
4-methylbenzamideCore scaffold and linkerForms key hydrogen bonds via the amide group; the methyl group engages in hydrophobic interactions.
N-[4-(cyanomethyl)phenyl]Substitution group influencing target specificity and binding affinityThe phenyl ring can participate in pi-stacking interactions; the cyanomethyl group may act as a hydrogen bond acceptor or engage in dipole-dipole interactions.

Further computational analyses, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein complex, revealing the stability of the binding interactions over time. For related benzamide-based kinase inhibitors, these simulations have helped to confirm the stability of the predicted binding modes and to understand the conformational changes that may occur upon ligand binding. nih.gov

The following table outlines the types of computational studies commonly applied to benzamide derivatives and their specific relevance to understanding the SAR of this compound.

Computational MethodObjectiveRelevance for this compound
Molecular DockingPredicts the preferred binding mode and affinity of the compound to a protein target.Elucidates how the compound fits into the active site of potential kinase targets and identifies key interacting residues.
QSARCorrelates physicochemical properties with biological activity to predict the activity of new analogs.Guides the design of more potent derivatives by identifying key structural features that influence activity.
Molecular DynamicsSimulates the movement of the ligand-protein complex over time to assess stability.Confirms the stability of the predicted binding pose and reveals dynamic aspects of the interaction.

Structure Activity Relationship Sar Studies of N 4 Cyanomethyl Phenyl 4 Methylbenzamide and Its Analogues

Positional and Electronic Effects of Substituents on Activity Profile (in vitro/in silico)

To understand the SAR of N-[4-(cyanomethyl)phenyl]-4-methylbenzamide, systematic modifications of its constituent parts would be required. This would involve synthesizing a series of analogues and evaluating their biological activity through in vitro assays and in silico modeling.

The 4-methylbenzamide (B193301) portion of the molecule presents several opportunities for modification to probe its contribution to biological activity. Key areas of investigation would include:

Alteration of the Methyl Group: The methyl group at the 4-position of the benzamide (B126) ring could be replaced with other substituents to investigate the effects of size, lipophilicity, and electronic properties. A hypothetical data table for such a study is presented below.

Compound IDR1 SubstituentIn Vitro Activity (IC50, µM)Predicted Binding Affinity (kcal/mol)
1 -CH3 (Parent)Data not availableData not available
1a -HData not availableData not available
1b -OCH3Data not availableData not available
1c -ClData not availableData not available
1d -CF3Data not availableData not available
1e -C(CH3)3Data not availableData not available

Positional Isomerism: Moving the methyl group to the 2- or 3-position of the benzamide ring would provide insights into the spatial requirements for optimal activity.

Amide Bond Modification: The amide linker is crucial for the structural integrity of the molecule. Modifications such as N-methylation or replacement with a thioamide could be explored to understand the role of the hydrogen bond donor and acceptor capabilities of this group.

The 4-(cyanomethyl)phenyl moiety is another critical component for SAR studies. Important modifications would include:

Repositioning the Cyanomethyl Group: Moving the cyanomethyl group to the 2- or 3-position of the phenyl ring would help to define the optimal substitution pattern for biological activity.

Modification of the Cyanomethyl Group: The nitrile group is a key functional group. Its replacement with other electron-withdrawing groups or potential hydrogen bond acceptors would be informative. A hypothetical data table for such a study is presented below.

Compound IDR2 SubstituentIn Vitro Activity (IC50, µM)Predicted Binding Affinity (kcal/mol)
1 -CH2CN (Parent)Data not availableData not available
2a -CNData not availableData not available
2b -NO2Data not availableData not available
2c -C(O)NH2Data not availableData not available
2d -CH2OHData not availableData not available
2e -CH2COOHData not availableData not available

Bioisosteric Replacements for Enhanced Research Activity

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be investigated:

Nitrile Group Bioisosteres: The nitrile group could be replaced by other functionalities such as a tetrazole, oxadiazole, or an acetylide group to explore different binding interactions.

Phenyl Ring Bioisosteres: The phenyl rings could be replaced with other aromatic or non-aromatic rings, such as pyridine, thiophene, or bicyclo[1.1.1]pentane, to modulate the physicochemical properties of the molecule.

Amide Bond Bioisosteres: The amide bond could be replaced with bioisosteres like a reverse amide, an ester, or a ketone to alter the molecule's stability and hydrogen bonding capacity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would typically include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Once a pharmacophore model is developed and validated using a set of active and inactive compounds, it can be used as a 3D query to screen virtual libraries for new compounds with potentially similar biological activity. This approach would facilitate the rational design of novel analogues with improved properties. The key pharmacophoric features would likely include the amide linkage, the two aromatic rings, and the nitrile functionality. The spatial relationship between these features would be critical for activity.

Mechanistic Biological Investigations in Vitro and in Silico Focus

Enzyme and Receptor Target Binding Research (In Vitro Assays)

In vitro studies on the direct interactions of "N-[4-(cyanomethyl)phenyl]-4-methylbenzamide" with specific enzyme and receptor targets are not extensively documented in publicly available research. However, the broader class of N-phenylbenzamide and 4-methylbenzamide (B193301) derivatives has been investigated against a range of biological targets, providing insights into the potential activity of this specific compound.

While direct enzymatic assays for "this compound" against JAK, Abl, BRAF, and Aurora B kinases are not specified, the 4-methylbenzamide scaffold is a component of known protein kinase inhibitors. Research into derivatives of 4-methylbenzamide has shown that this chemical moiety can serve as a flexible linker in the design of compounds targeting various protein kinases. For instance, novel 4-methylbenzamide derivatives have been synthesized and investigated as potential inhibitors of protein kinases, suggesting that the core structure is amenable to binding within kinase active sites nih.gov.

Derivatives of the broader N-phenylbenzamide class have demonstrated inhibitory activity against kinases such as ABL and Aurora kinases. For example, the discovery of potent type II ABL/KIT dual kinase inhibitors containing a 4-methyl-N-(phenyl)-benzamide structure highlights the potential of this scaffold in targeting the ABL kinase nih.gov. Similarly, inhibitors of Aurora kinases have been identified from related chemical classes, indicating that these enzymes are plausible targets for N-benzamide derivatives nih.govnih.govresearchgate.net. The inhibitory activity of these related compounds is often in the nanomolar to micromolar range, as detailed in the table below.

Table 1: Inhibitory Activity of Related Benzamide (B126) Derivatives against Protein Kinases

Compound Class Target Kinase IC50 Value Reference
4-Methyl-N-(phenyl)-benzamide Derivative ABL 46 nM nih.gov
4-Methyl-N-(phenyl)-benzamide Derivative c-KIT 75 nM nih.gov
Indolinone Derivative (Aurora B Inhibitor) Aurora B Potent, dose-dependent nih.govnih.gov
Quinazoline Derivative (Aurora B Inhibitor) Aurora B 0.316 ± 0.031 nM researchgate.net
N-(phenyl)pyrimidin-2-amine Derivative JAK2 5 nM nih.gov

This table presents data for structurally related compounds, not "this compound" itself.

The N-phenylbenzamide chemical structure is present in compounds that have been investigated as inhibitors of other enzyme classes, such as cysteine proteases and topoisomerase II.

Cysteine Proteases: While direct inhibition of cysteine proteases by "this compound" has not been reported, the design of inhibitors for these enzymes sometimes incorporates amide functionalities. For example, peptidic recognition sequences combined with electrophilic moieties have been used to create potent inhibitors of cysteine proteases like cathepsins and rhodesain nih.gov. One such inhibitor, a benzoic acid amide, demonstrated a Ki value of 0.66 µM against cathepsin L nih.gov.

Topoisomerase II: The inhibition of DNA topoisomerase II is a mechanism of action for several anticancer agents. N-phenylbenzamide derivatives have been explored as potential topoisomerase I/II inhibitors. While specific data for "this compound" is lacking, related N-alkylcarbazole derivatives have been identified as good inhibitors of human topoisomerase II (hTopo II) nih.gov. These compounds demonstrated anti-proliferative activity in breast cancer cells, which was linked to their inhibition of hTopo II nih.gov.

Cellular Pathway Modulation Studies (In Vitro Cell-Based Models)

Cell-based assays provide a functional context for the potential enzymatic and receptor interactions of a compound. While specific data for "this compound" is limited, studies on related N-substituted benzamides offer insights into its potential cellular effects.

The antiproliferative effects of N-substituted benzamides have been observed in various cancer cell lines. For instance, the N-substituted benzamide, 3-chloroprocainamide (3CPA), has been shown to induce apoptosis in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 at concentrations above 250 μM nih.gov. The antiproliferative activity of various benzamide derivatives often results in IC50 values in the micromolar range against different cancer cell lines.

Table 2: Antiproliferative Activity of Related Benzamide Derivatives

Compound Class Cell Line IC50 Value (µM) Reference
Thiophene Derivative HepG2 (Hepatoma) 0.55 researchgate.net
Thiophene Derivative Huh-7 (Hepatoma) 0.32 researchgate.net
3-Arylcoumarin Derivative MCF-7 (Breast Cancer) Significant antiproliferative activity researchgate.net
2,4-Dianilinopyrimidine Derivative H1975 (Lung Cancer) 0.044 ± 0.011 mdpi.com

This table presents data for structurally related compounds, not "this compound" itself.

N-substituted benzamides have been shown to induce apoptosis through the intrinsic pathway. Studies with declopramide (B1670142) demonstrated the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 in both mouse and human cell lines nih.gov. The induction of apoptosis was significantly reduced by a pan-caspase inhibitor and a specific caspase-9 inhibitor, confirming the involvement of this pathway nih.gov.

In addition to apoptosis, some N-substituted benzamides can affect the cell cycle. For example, 3CPA has been observed to induce a cell cycle block in human HL60 cells nih.gov. The inhibition of DNA synthesis is a potential consequence of cell cycle arrest and can be a key mechanism of antiproliferative activity nih.gov.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-chloroprocainamide (3CPA)
Declopramide
Metoclopramide (MCA)
Sorafenib
Lapatinib
Nilotinib
Ponatinib
Asciminib
Imatinib
Dasatinib
VX-680
Hesperadin
AZD1152
MLN8237
TAE226
Etoposide
Cisplatin
Doxorubicin

Advanced Analytical and Bioanalytical Methodologies in Research on N 4 Cyanomethyl Phenyl 4 Methylbenzamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatography is the cornerstone for the separation, identification, and quantification of N-[4-(cyanomethyl)phenyl]-4-methylbenzamide. Its high resolving power allows for the separation of the main compound from synthetic precursors, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique for the analysis of this compound due to the compound's polarity, aromaticity, and thermal sensitivity. A well-developed Reverse-Phase HPLC (RP-HPLC) method provides a robust platform for both purity assessment and quantitative analysis.

The development of such a method involves a systematic optimization of several key parameters. The presence of multiple aromatic rings in the molecule ensures strong ultraviolet (UV) absorbance, making a photodiode array (PDA) or UV detector a suitable choice for detection. The selection of a stationary phase, typically a C18 or C8 silica-based column, is critical for achieving adequate retention and separation from related substances. tandfonline.comhalocolumns.com The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is carefully adjusted to achieve the desired retention time and peak shape. sielc.com

A representative HPLC method for the analysis of this compound would be developed and optimized based on the parameters outlined in the table below.

Table 1: Representative HPLC Method Parameters

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good hydrophobic retention for aromatic amides. tandfonline.com
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (e.g., 60:40 v/v) Acetonitrile is a common organic modifier. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns, balancing analysis time and pressure.
Detection UV at ~254 nm Aromatic compounds typically exhibit strong absorbance at this wavelength. The optimal wavelength would be confirmed by scanning the UV spectrum.
Column Temp. 25-30 °C Controlled temperature ensures reproducible retention times.

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The compound has a relatively high molecular weight and low volatility due to the polar amide functional group, which can lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption on the GC column. nih.gov

Therefore, GC-MS analysis typically requires a chemical modification step known as derivatization to increase the compound's volatility and thermal stability. nih.govresearch-solution.com Silylation is a common derivatization technique where active hydrogens, such as the one on the amide nitrogen, are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. sigmaaldrich.com

The derivatization process itself must be optimized for reaction time, temperature, and reagent concentration to ensure a complete and reproducible conversion to the desired derivative. sigmaaldrich.comgcms.cz Once derivatized, the resulting TMS-derivative of this compound can be analyzed by GC-MS. The mass spectrometer provides high selectivity and can be used for structural confirmation based on the fragmentation pattern of the molecule. This technique is particularly useful for unambiguously identifying the compound in complex mixtures or for detecting trace-level impurities that are amenable to derivatization. oup.com

Spectrophotometric and Fluorometric Methods for Detection and Quantification

UV-Visible spectrophotometry offers a simpler, more accessible method for the quantification of this compound in solutions where it is the primary absorbing species. The method relies on the principle that the compound absorbs light in the UV region due to its conjugated aromatic system.

To develop a spectrophotometric method, a solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax is the most sensitive wavelength for quantification. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this fixed wavelength. The concentration of the compound in unknown research samples can then be determined by measuring their absorbance and interpolating from the calibration curve, in accordance with the Beer-Lambert law. Based on structurally similar compounds like benzanilide, a significant absorbance peak would be expected in the 220-280 nm range. nist.gov

Fluorometric methods are generally more sensitive than spectrophotometry but require the analyte to be fluorescent. The native fluorescence of this compound is not well-documented and may be weak. If the compound does not possess sufficient native fluorescence, a fluorometric method could potentially be developed by derivatizing it with a fluorescent tag, a molecule that attaches to the compound and imparts strong fluorescent properties.

Method Validation and Application in Complex Research Matrices

Before any analytical method can be used to generate reliable research data, it must be validated. Method validation is the process of providing documented evidence that a method is suitable for its intended purpose. researchgate.nettheviews.in Following guidelines from the International Council for Harmonisation (ICH), a typical validation for an HPLC method would assess several key performance parameters. researchgate.netpharmaguideline.com

Table 2: Key Parameters for HPLC Method Validation

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). actascientific.com Peak purity analysis, no interference at the analyte's retention time from blank or placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com Correlation coefficient (r²) ≥ 0.999 for a calibration curve plotted over a range of concentrations.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery studies. Recovery of 98-102% of the spiked amount. theviews.in
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). theviews.in
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). synthinkchemicals.com | RSD of results should remain within acceptable limits after minor parameter changes. |

When applying these validated methods to complex research matrices, such as plasma, urine, or tissue homogenates for bioanalytical studies, sample preparation becomes a critical step. These matrices contain proteins, salts, lipids, and other endogenous components that can interfere with the analysis. Therefore, a sample cleanup procedure like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is typically required to isolate the this compound from the matrix before injection into the analytical instrument. The choice of sample preparation technique is crucial for minimizing matrix effects, improving sensitivity, and ensuring the longevity of the analytical column.

Q & A

Q. What are the optimal synthetic routes for N-[4-(cyanomethyl)phenyl]-4-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling 4-methylbenzoyl chloride with 4-(cyanomethyl)aniline under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Key parameters include maintaining a temperature of 0–25°C to minimize side reactions and using coupling agents (e.g., DCC/DMAP) to enhance amide bond formation . Yield optimization requires purification via column chromatography or recrystallization, with HPLC analysis (≥95% purity) recommended for quality control .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum typically shows resonances for the cyanomethyl group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.6 ppm). X-ray crystallography can resolve stereoelectronic effects of the para-methyl and cyanomethyl substituents .

Q. What preliminary biological screening assays are used to evaluate this compound’s antimicrobial or anticancer potential?

Initial screening involves:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer activity : Cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., A-549, MCF-7) and non-cancerous controls (e.g., WS-1) to calculate IC₅₀ values .

Advanced Research Questions

Q. How does the electron-withdrawing cyanomethyl group influence the compound’s reactivity and binding affinity in enzyme inhibition studies?

The cyanomethyl group enhances electrophilicity at the amide carbonyl, facilitating hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and MD simulations suggest this group improves binding stability (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for structurally similar benzamides?

Discrepancies in IC₅₀ values (e.g., COX-2 vs. EGFR inhibition) may arise from assay conditions (pH, cofactors) or substituent effects. Strategies include:

  • Comparative SAR studies : Systematic variation of substituents (e.g., replacing cyanomethyl with sulfamoyl) to isolate pharmacophores .
  • Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics to validate target engagement .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be improved for in vivo studies?

Structural modifications include:

  • Prodrug derivatization : Masking the cyanomethyl group as a tert-butyl carbamate to enhance plasma stability .
  • Lipophilicity adjustment : Introducing hydrophilic groups (e.g., morpholine) to improve aqueous solubility while retaining membrane permeability (LogP ≤ 3.5) .

Q. What role does the para-methyl group play in modulating the compound’s interactions with biological membranes?

The para-methyl group increases lipophilicity (LogP +0.4), enhancing passive diffusion across lipid bilayers. Fluorescence anisotropy studies show a 20% increase in membrane partitioning compared to des-methyl analogs .

Methodological Guidance

  • Contradiction Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with bioactivity .
  • Experimental Design : Employ fractional factorial designs to optimize reaction conditions (temperature, solvent, catalyst) .

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